molecular formula C16H22O4S2 B14178527 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde CAS No. 922149-27-7

2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde

Cat. No.: B14178527
CAS No.: 922149-27-7
M. Wt: 342.5 g/mol
InChI Key: DUBCTEKYEYKRPP-UHFFFAOYSA-N
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Description

2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde is a chemical compound known for its unique structure and properties It contains a benzaldehyde group attached to a macrocyclic ether containing both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde typically involves the reaction of benzaldehyde with 1,4-dioxa-7,10-dithiacyclododecane. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).

Major Products

    Oxidation: 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzoic acid.

    Reduction: 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used in the synthesis of complex macrocyclic compounds and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the macrocyclic ring can coordinate with metal ions, facilitating various catalytic processes. The benzaldehyde group can also participate in reactions with biological molecules, potentially affecting enzyme activity and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxa-7,10-dithiacyclododecane-8-carbonitrile
  • 1,4-Dioxa-7,11-dithiacyclotridecan-9-one
  • 7,10-Dithia-12-crown-4

Uniqueness

2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde is unique due to the presence of both oxygen and sulfur atoms in its macrocyclic ring, which enhances its ability to form stable complexes with a variety of metal ions. This property makes it particularly useful in catalysis and coordination chemistry, distinguishing it from other similar compounds.

Properties

CAS No.

922149-27-7

Molecular Formula

C16H22O4S2

Molecular Weight

342.5 g/mol

IUPAC Name

2-(1,4-dioxa-7,10-dithiacyclododec-8-ylmethoxy)benzaldehyde

InChI

InChI=1S/C16H22O4S2/c17-11-14-3-1-2-4-16(14)20-12-15-13-21-9-7-18-5-6-19-8-10-22-15/h1-4,11,15H,5-10,12-13H2

InChI Key

DUBCTEKYEYKRPP-UHFFFAOYSA-N

Canonical SMILES

C1COCCSC(CSCCO1)COC2=CC=CC=C2C=O

Origin of Product

United States

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